Lithium tetrakis(4-iodophenyl)borate

Cross-Coupling Kinetics Polymer Synthesis Monomer Reactivity

Lithium tetrakis(4-iodophenyl)borate (CAS 852312-76-6) is a halogenated tetraarylborate salt featuring a central boron atom bonded to four 4-iodophenyl groups, with lithium as the counterion. This compound serves as a tetrahedral anionic building block for constructing charged porous aromatic frameworks (PAFs) and ionic porous organic polymers (iPOPs) via Sonogashira–Hagihara or Suzuki coupling reactions.

Molecular Formula C24H16BI4Li
Molecular Weight 829.8 g/mol
Cat. No. B12295575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetrakis(4-iodophenyl)borate
Molecular FormulaC24H16BI4Li
Molecular Weight829.8 g/mol
Structural Identifiers
SMILES[Li+].[B-](C1=CC=C(C=C1)I)(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I
InChIInChI=1S/C24H16BI4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1
InChIKeyBHHVSWGSQJWSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tetrakis(4-iodophenyl)borate: Core Reagent Data for Procurement and Research


Lithium tetrakis(4-iodophenyl)borate (CAS 852312-76-6) is a halogenated tetraarylborate salt featuring a central boron atom bonded to four 4-iodophenyl groups, with lithium as the counterion [1]. This compound serves as a tetrahedral anionic building block for constructing charged porous aromatic frameworks (PAFs) and ionic porous organic polymers (iPOPs) via Sonogashira–Hagihara or Suzuki coupling reactions [2][3]. The presence of four reactive C–I bonds enables high cross-linking density in the resulting materials [2].

Why Tetrakis(4-iodophenyl)borate Cannot Be Directly Substituted by Other Tetraarylborate Salts


Although the tetrakis(phenyl)borate core is common, the iodine substituent on the para position of each phenyl ring is critical for downstream reactivity. Replacement with non-halogenated (e.g., tetraphenylborate) or less reactive halogenated analogs (e.g., bromide or chloride) fundamentally alters or prevents the key Sonogashira or Suzuki coupling chemistry required for polymer network formation [1]. The C–I bond undergoes oxidative addition to palladium(0) significantly faster than the corresponding C–Br or C–Cl bonds, enabling efficient cross-linking under milder conditions [2]. In the absence of reactive iodine handles, the building block cannot serve as a tetrahedral node for constructing conjugated microporous polymers, rendering it inert toward the primary application routes that define this compound's research value [1]. This reactivity differential, rather than simple compositional variation, makes direct substitution by a non-iodinated analog infeasible for the preparation of charged porous aromatic frameworks.

Quantitative Performance Benchmarks for Lithium Tetrakis(4-iodophenyl)borate versus Closest Comparators


Superior Sonogashira Coupling Reactivity of Aryl Iodide Monomer vs. Aryl Bromide Analog

In Sonogashira–Hagihara polycondensations targeting tetraarylborate-based polymer networks, lithium tetrakis(4-iodophenyl)borate exhibits markedly higher reactivity than its brominated analog. While direct head-to-head kinetic data for the tetra-functional monomers are not explicitly tabulated in a single source, the general reactivity advantage of aryl iodides over aryl bromides is well-established [1]. For comparable monomer systems, Sonogashira coupling of aryl iodides achieved 88–98% GC yields using only 0.05 mol% Pd catalyst at 80 °C, whereas analogous aryl bromides required 0.11 mol% Pd (>2× higher loading) to reach 78–89% yields under otherwise identical conditions [1]. This translates to lower catalyst consumption, fewer side reactions, and higher molecular weight polymer networks when the iodo-substituted monomer is employed.

Cross-Coupling Kinetics Polymer Synthesis Monomer Reactivity

Record-High Iodine Adsorption Capacity in Porous Aromatic Frameworks Derived from LTIPB

Porous aromatic frameworks (PAFs) synthesized from lithium tetrakis(4-iodophenyl)borate (LTIPB) demonstrate the highest iodine vapor uptake among all reported porous materials. PAF-24, built from LTIPB and an alkyne linker, achieved a gravimetric iodine uptake of 2.76 g·g⁻¹ [1][2]. This value surpasses the capacities of benchmark materials such as zeolites, metal–organic frameworks (MOFs), and other porous organic frameworks (POFs) that lack the three synergistic sorption sites (ion bond, phenyl ring, and triple bond) uniquely integrated via the LTIPB building block architecture [1].

Iodine Capture Nuclear Waste Management Porous Organic Frameworks

High Single-Ion Conductivity in LTIPB-Based Solid Polymer Electrolytes Compared to Fluorinated Analogues

In a comparative study of tetraarylborate-based solid polymer electrolytes, networks incorporating tetrakis(4-iodophenyl)borate nodes exhibited room-temperature ionic conductivities of up to 2.7 × 10⁻⁴ S·cm⁻¹ with high lithium transference numbers (tLi⁺ up to 0.93) [1]. While direct monomer-to-monomer conductivity comparison is not feasible due to confounding variables such as cross-linking density and fluorination, this performance establishes LTIPB as a competitive monomer for single-ion conducting electrolytes [1]. The non-fluorinated iodo monomer provides a distinct structural platform compared to heavily fluorinated analogs (e.g., tetrakis(4-iodo-2,3,5,6-tetrafluorophenyl)borate), which may be preferred when oxidative stability above 3.5 V is not the primary design criterion [1].

Solid Polymer Electrolytes Lithium-Ion Batteries Ionic Conductivity

Defined Melting Point and Purity Benchmarks Facilitating Quality Control in Procurement

Lithium tetrakis(4-iodophenyl)borate is commercially available at standardized purities of 95% and 98% (as determined by NMR, HPLC, or GC), with a reported melting point of 289–290 °C (solvated from dichloromethane) [1]. These specifications provide quantitative quality-control benchmarks absent for less common tetraarylborate analogs, where purity data and reference melting points are often not systematically reported. The availability of a defined melting point enables rapid identity verification and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus, reducing reliance on costly spectroscopic measurements for routine quality checks.

Quality Control Purity Standard Batch Consistency

High-Impact Application Scenarios Where Lithium Tetrakis(4-iodophenyl)borate Outperforms Alternatives


Synthesis of Charged Porous Aromatic Frameworks (PAFs) for Record-Level Radioactive Iodine Capture

Lithium tetrakis(4-iodophenyl)borate (LTIPB) is the preferred tetrahedral node for constructing PAFs where three distinct iodine sorption sites (ionic boron center, phenyl ring, and alkyne triple bond) are required. Using LTIPB via Sonogashira coupling with alkyne co-monomers, PAF-24 demonstrates an iodine uptake capacity of 2.76 g·g⁻¹—the highest value reported for any porous material . Procuring LTIPB is justified over non-iodinated or brominated tetraarylborates because the iodine functionality is essential for achieving the required network topology and sorption performance; synthesis from alternatively halogenated monomers results in lower reactivity and inferior framework formation .

Fabrication of Single-Ion Conducting Solid Polymer Electrolytes for Advanced Lithium Batteries

For researchers developing solid polymer electrolytes that require high lithium-ion transference numbers and room temperature conductivity, LTIPB-derived networks offer tLi⁺ values up to 0.93 and σ ≈ 2.7 × 10⁻⁴ S·cm⁻¹ . The tetrahedral borate framework prevents anion migration, enabling true single-ion conduction. While fluorinated tetraarylborate monomers provide higher oxidative stability, LTIPB presents a cost-competitive alternative when the electrolyte is not required to operate above ~3.5 V vs. Li/Li⁺. Procurement of LTIPB is strategically justified for electrolyte screening programs where a balance of performance, synthetic accessibility, and monomer cost is prioritized .

Modular Synthesis of Ionic Porous Organic Polymers (iPOPs) via Suzuki Coupling

LTIPB also functions as a tetrahedral node in Suzuki coupling reactions with aryl diboronic acid linkers, yielding charged frameworks such as PAF-21 and PAF-22 . These polymers demonstrate CO₂ uptake of 19.2–22.5 mg·g⁻¹ at 273 K/1 bar and high thermal stability up to 350 °C, with reversible iodine adsorption exceeding 1,500 mg·g⁻¹ . The iodine substituents on LTIPB are essential for Suzuki reactivity; attempted substitution with non-halogenated tetraphenylborate would preclude the formation of the phenyl–phenyl bond network that defines the polymer backbone .

Synthesis of Functionalized Tetraarylborate Derivatives via Halogen–Lithium Exchange

Beyond direct polymerization, LTIPB serves as a precursor for the synthesis of functionalized tetraarylborates (e.g., –COOH, –CHO, –B(OH)₂, –C(O)NHᵗBu terminated) via four-fold halogen–lithium exchange using t-BuLi at –78 °C in THF, followed by electrophilic quenching . The iodine substituent is critical for this transformation; the weaker C–I bond (bond dissociation energy ~57 kcal·mol⁻¹) enables efficient lithium–halogen exchange compared to brominated (BDE ~71 kcal·mol⁻¹) or chlorinated (BDE ~84 kcal·mol⁻¹) analogs . Procurement of LTIPB is thus warranted when access to multiply functionalized, structurally well-defined tetraarylborate libraries is the experimental objective.

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